

Physicochemical Properties of 3-Methyl-5-phenylbiuret: A Technical Guide

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Compound of Interest

Compound Name: 3-Methyl-5-phenylbiuret

Cat. No.: B15482764

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Disclaimer: Specific experimental data for **3-Methyl-5-phenylbiuret** is not readily available in public literature. This guide provides a comprehensive overview of the general physicochemical properties of substituted biurets and detailed experimental protocols for their determination, using the parent compound, biuret, as a reference. This information is intended to guide researchers and drug development professionals in the analysis of **3-Methyl-5-phenylbiuret**.

Introduction to Substituted Biurets

Biurets are a class of organic compounds characterized by the functional group $\text{HN}(\text{CONH}_2)_2$. They are formed by the condensation of two urea molecules. Substituted biurets, such as the hypothetical **3-Methyl-5-phenylbiuret**, feature organic substituents in place of one or more hydrogen atoms on the biuret backbone. These modifications can significantly influence the molecule's physicochemical properties, impacting its solubility, lipophilicity, and ultimately its biological activity. Understanding these properties is crucial for drug design and development.

Physicochemical Data

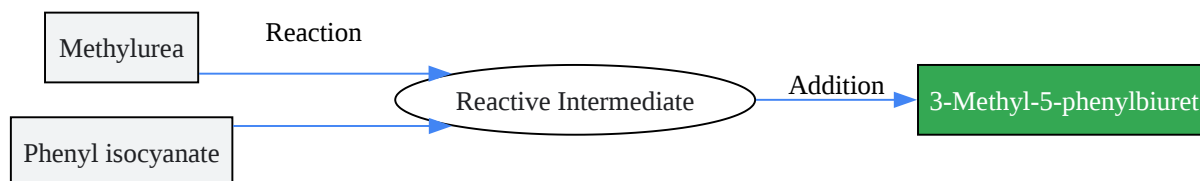
While specific data for **3-Methyl-5-phenylbiuret** is unavailable, the properties of the parent compound, biuret, offer a foundational reference.

Table 1: Physicochemical Properties of Biuret

Property	Value	Source
Molecular Formula	C ₂ H ₅ N ₃ O ₂	[1][2][3]
Molar Mass	103.08 g/mol	[3]
Melting Point	185-190 °C (decomposes)	[1][2][4]
Water Solubility	2 g/100 mL (25 °C)	[1][5]
logP	-0.7	[3]
Appearance	White crystalline solid	[1][4]

Synthesis of Substituted Biurets

A general route for the synthesis of 1,5-disubstituted biurets involves the reaction of an isocyanate with a corresponding urea derivative. The synthesis of **3-Methyl-5-phenylbiuret** would likely follow a similar pathway.



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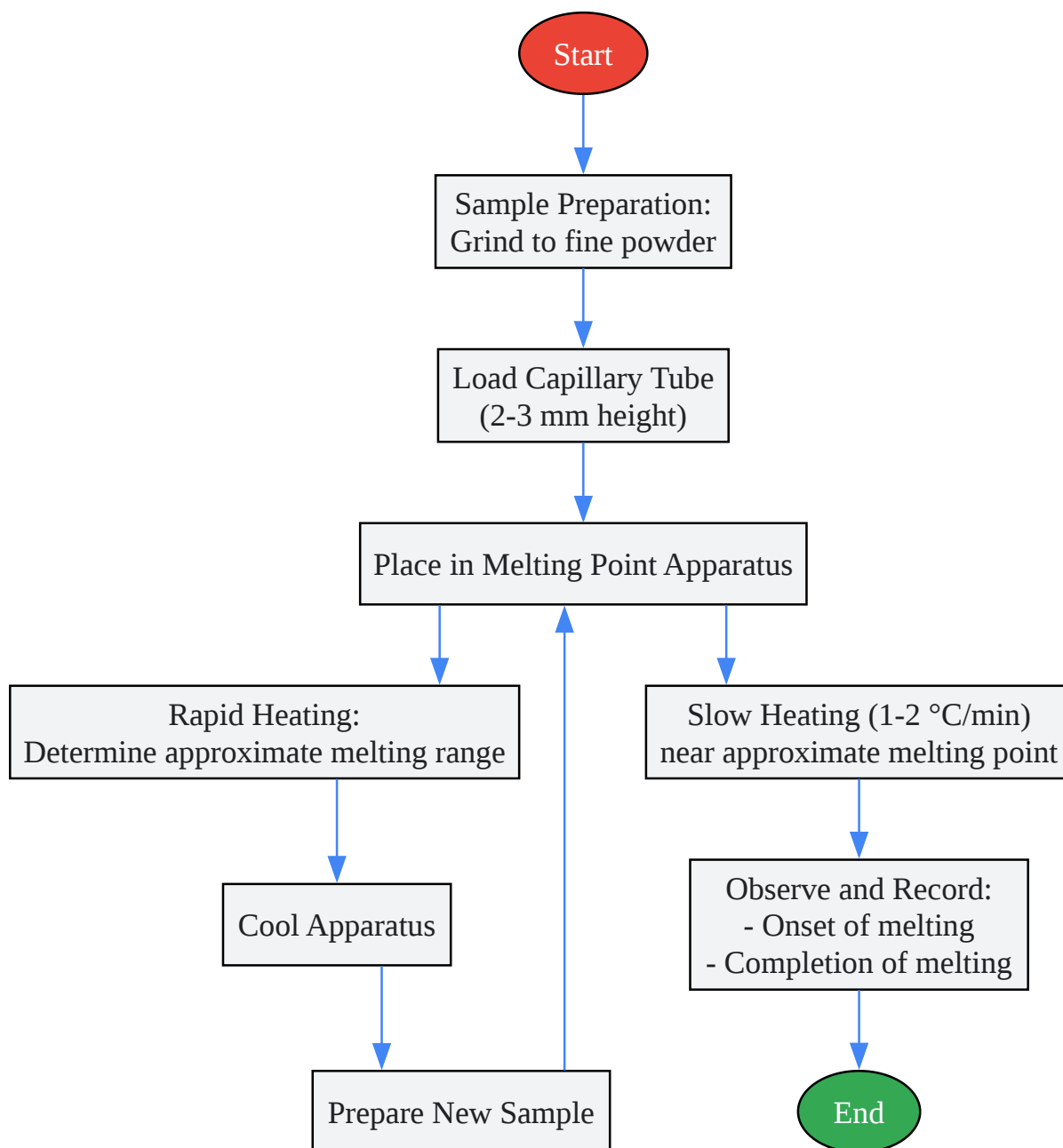
Caption: Hypothetical synthesis of **3-Methyl-5-phenylbiuret**.

Experimental Protocols

The following are detailed, standard protocols for determining the key physicochemical properties of a novel substituted biuret like **3-Methyl-5-phenylbiuret**.

Melting Point Determination

The melting point is a critical indicator of purity for a crystalline solid.[6]



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Caption: Workflow for melting point determination.

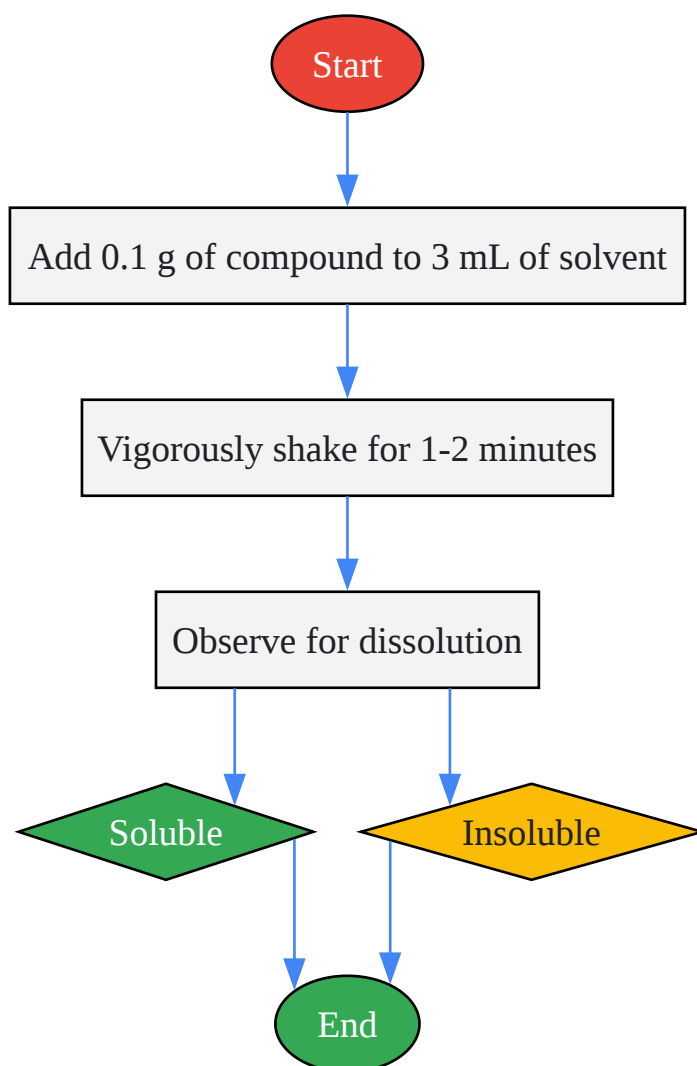
Protocol:

- Sample Preparation: A small amount of the crystalline solid is finely ground.[7]

- **Capillary Loading:** The powdered sample is packed into a capillary tube to a height of 2-3 mm.[\[7\]](#)
- **Apparatus Setup:** The capillary tube is placed in a melting point apparatus.[\[8\]](#)
- **Approximate Melting Point:** The sample is heated rapidly to determine a rough melting range.[\[6\]](#)
- **Accurate Melting Point:** A fresh sample is heated slowly (1-2 °C per minute) through the approximate melting range.[\[7\]](#)
- **Data Recording:** The temperature at which the first liquid appears and the temperature at which the last solid melts are recorded as the melting range.[\[6\]](#)

Solubility Determination

Solubility in various solvents provides insights into the polarity and potential for formulation of the compound.[\[9\]](#)



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Caption: General workflow for solubility testing.

Protocol:

- Sample Preparation: Weigh approximately 100 mg of the compound into a test tube.[10]
- Solvent Addition: Add 3 mL of the desired solvent (e.g., water, ethanol, acetone, 5% NaOH, 5% HCl) in portions.[10]
- Mixing: Vigorously shake the test tube after each addition.[11]
- Observation: Observe whether the solid dissolves completely.[10]

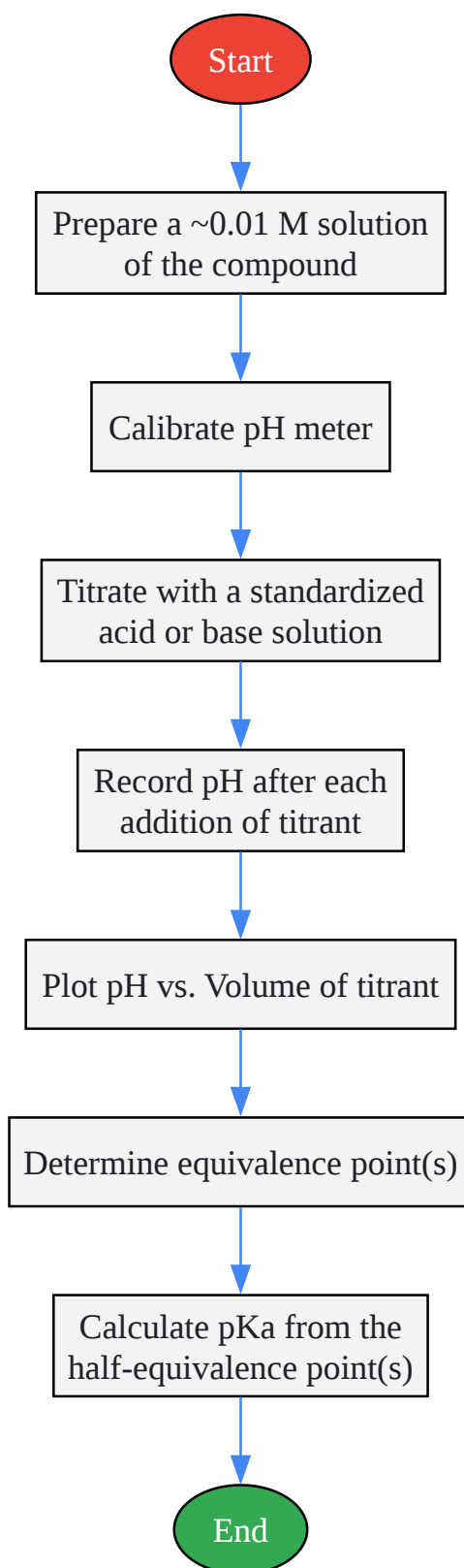
- Classification: The compound is classified as soluble or insoluble in the tested solvent.[9]

Table 2: Typical Solvents for Solubility Testing

Solvent	Purpose
Water	Determines hydrophilicity.
Ethanol	Assesses solubility in a polar protic solvent.
Acetone	Assesses solubility in a polar aprotic solvent.
5% NaOH	Indicates the presence of acidic functional groups.[12]
5% HCl	Indicates the presence of basic functional groups.[12]

pKa Determination

The acid dissociation constant (pKa) is a measure of the acidity of a compound and is critical for understanding its ionization state at different pH values. Potentiometric titration is a common method for its determination.[13]



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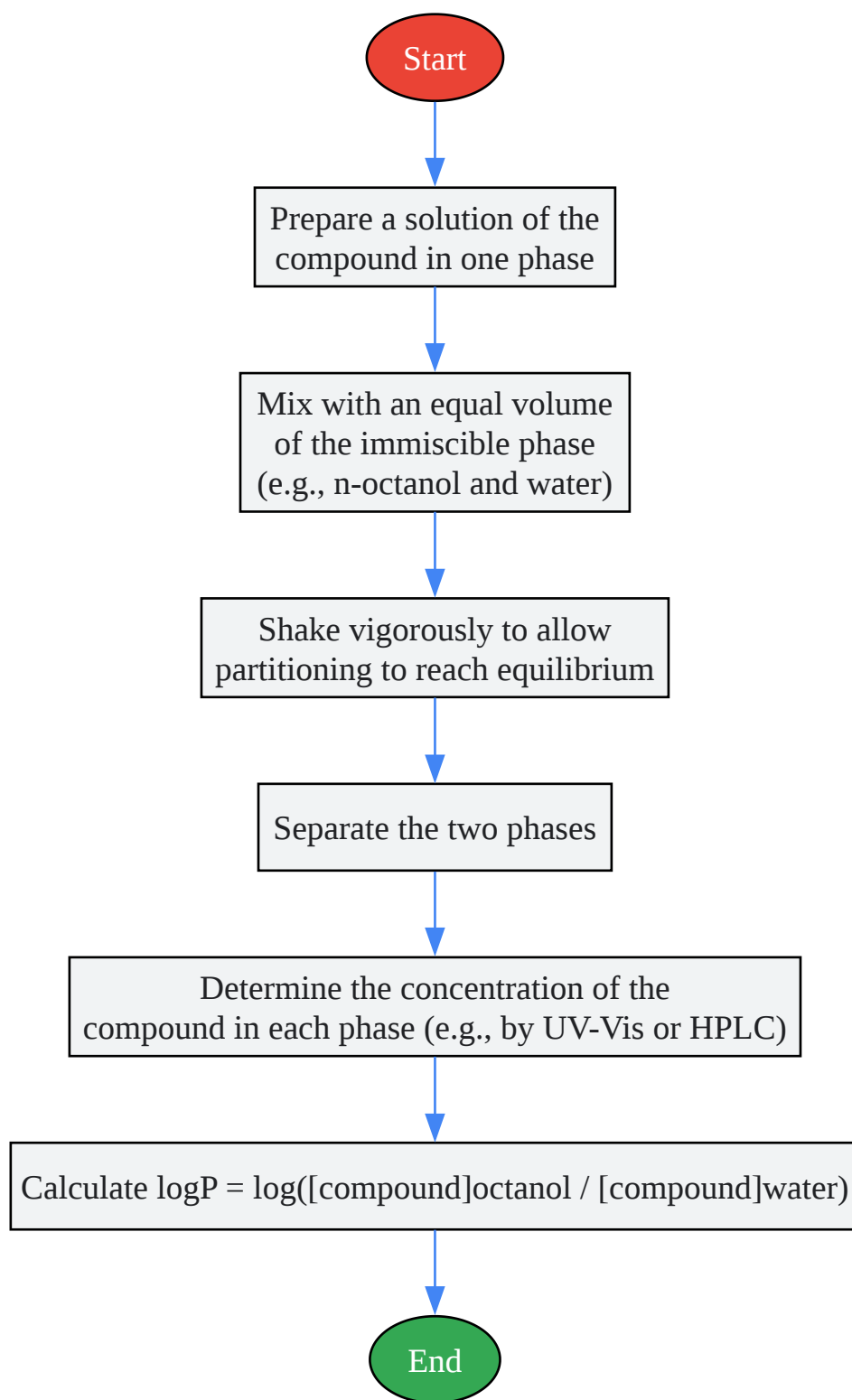
Caption: Workflow for pKa determination via potentiometric titration.

Protocol:

- **Solution Preparation:** Prepare a solution of the compound of known concentration (typically around 0.01 M).[\[14\]](#)
- **pH Meter Calibration:** Calibrate the pH meter using standard buffer solutions.[\[14\]](#)
- **Titration:** Titrate the solution with a standardized solution of a strong acid or base, adding the titrant in small increments.[\[15\]](#)
- **Data Collection:** Record the pH of the solution after each addition of titrant.[\[16\]](#)
- **Data Analysis:** Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.[\[15\]](#)

logP Determination

The partition coefficient (logP) is a measure of a compound's lipophilicity and is a key predictor of its pharmacokinetic properties. The shake-flask method is the traditional approach for its determination.[\[17\]](#)



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